2-Chlorotetrahydrofuran
Overview
Description
2-Chlorotetrahydrofuran is a chemical compound with the molecular formula C4H7ClO . It is a liquid with a density of 1.1±0.1 g/cm³ .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 bonds, including 6 non-H bonds, 1 five-membered ring, 1 aliphatic ether, and 1 Oxolane . The molecule contains a total of 13 atoms: 7 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .Physical and Chemical Properties Analysis
This compound has a boiling point of 130.2±33.0 °C at 760 mmHg, a vapour pressure of 12.0±0.2 mmHg at 25°C, and an enthalpy of vaporization of 35.3±3.0 kJ/mol . Its flash point is 41.9±19.4 °C, and it has an index of refraction of 1.446 . The molar refractivity is 25.1±0.4 cm³ .Scientific Research Applications
Synthetic Applications in Alcohol Protection : 2-Cl-THF is used to protect alcohols as tetrahydro-2-furanyl (THF) ethers. It reacts with alcohols, phenols, acids, thiols, azoles, amides, and imides to give corresponding tetrahydro-2-furanyl derivatives. This reaction offers a general procedure for protecting hydroxyl functions and the THF group can be removed through hydrolysis or reaction with methanol (Kruse, Jonkers, Dert, & Gen, 2010).
Photochemical Chlorination : 2-Chlorotetrahydrofuran is involved in the photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters, leading primarily to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters (Zhuk, Berzinya, Silinya, Liepin'sh, & Giller, 1979).
Addition Reactions with Isoprene and Dimethylbutadiene : In the presence of SNCl4, this compound adds to isoprene, dimethylbutadiene, and other compounds to form allyl chlorides. This includes the formation of products from 1,4 position addition and 1,2-addition in the case of bivinyl (Tarnopol'skii, Tarnopol'skaya, Ionin, & Belov, 1968).
As a Biomass-Derived Solvent : 2-Methyltetrahydrofuran (2-MeTHF), related to 2-Cl-THF, is used as a solvent in syntheses involving organometallics, organocatalysis, biotransformations, and lignocellulosic materials processing. Its physical and chemical properties make it a promising alternative solvent in environmentally benign synthesis strategies (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).
Synthesis of β-Chlorotetrahydrofuran Derivatives : 2-Cl-THF is used for the synthesis of β-chlorotetrahydrofuran derivatives through a mild and efficient method employing sulfuryl chloride under catalyst-free conditions. This process is applicable to a variety of homoallylic alcohols (Zeng, Miao, Wang, Xia, & Sun, 2013).
Synthesis of 1,3,4-Trihaloalkanes : 2-Cl-THF reacts with phosphorus tribromide and silicon tetrachloride to form 1,3,4-trihaloalkanes, demonstrating its utility in the synthesis of these compounds (Shuikin, Bel'skii, Grushko, & Karakhanov, 1963).
Properties
IUPAC Name |
2-chlorooxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKZVDJIUFFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928243 | |
Record name | 2-Chlorooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-70-5 | |
Record name | Furan, 2-chlorotetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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